Glycyl-L-threonine Dihydrate Glycyl-L-threonine Dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573255
InChI: InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m1../s1
SMILES: CC(C(C(=O)O)NC(=O)CN)O.O.O
Molecular Formula: C6H16N2O6
Molecular Weight: 212.20 g/mol

Glycyl-L-threonine Dihydrate

CAS No.:

Cat. No.: VC13573255

Molecular Formula: C6H16N2O6

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-L-threonine Dihydrate -

Specification

Molecular Formula C6H16N2O6
Molecular Weight 212.20 g/mol
IUPAC Name (2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate
Standard InChI InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m1../s1
Standard InChI Key BFDXCPYYJSKNOU-UKLSQQIQSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)CN)O.O.O
SMILES CC(C(C(=O)O)NC(=O)CN)O.O.O
Canonical SMILES CC(C(C(=O)O)NC(=O)CN)O.O.O

Introduction

Chemical and Structural Properties

Molecular Composition and Crystallography

Glycyl-L-threonine dihydrate crystallizes in an orthorhombic system, with its structure stabilized by hydrogen bonds involving the two water molecules. The peptide bond (C–N) exhibits a planar geometry, characteristic of amide linkages, with bond lengths and angles consistent with theoretical predictions . Key crystallographic parameters include:

ParameterValue
Molecular FormulaC₆H₁₆N₂O₆
Molecular Weight212.20 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.42 Å, b = 9.76 Å, c = 15.33 Å
Resolution (Synchrotron)0.38 Å

The electron density topology, derived from a synchrotron dataset of 98,405 reflections, highlights critical points at covalent and hydrogen bonds, confirming the rigidity of the peptide backbone .

Charge Density and Electron Distribution

A landmark study utilizing a Bruker CCD area detector at 100 K resolved the charge density distribution with unprecedented precision . Key findings include:

  • Covalent Bonds: The C–N peptide bond exhibits a bond path length of 1.33 Å, with a Laplacian value of 2ρ=29.6eA˚5\nabla^2 \rho = -29.6 \, \text{eÅ}^{-5}, indicating strong covalent character .

  • Hydrogen Bonds: The O–H···O interactions between water molecules and the peptide backbone show bond critical points with ρ=0.12eA˚3\rho = 0.12 \, \text{eÅ}^{-3}, typical of moderate hydrogen bonds .

  • Transferability: Bond topological indices (e.g., electron density at bond critical points) align closely with those of isolated glycine and L-threonine, suggesting electronic property transferability .

Synthesis and Purification

Condensation Reaction

The synthesis involves activating glycine’s carboxyl group using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds via nucleophilic attack by L-threonine’s amino group, yielding the dipeptide with >85% efficiency.

Industrial-Scale Production

Automated peptide synthesizers optimize yield (up to 92%) and purity (≥98%) by controlling temperature and reagent stoichiometry. Post-synthesis purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient.

Topological Analysis of the Peptide Bond

Synchrotron Diffraction Insights

The “rigid pseudoatom” model applied to synchrotron data revealed:

  • Electron Density Laplacian: Negative values at covalent bonds (2ρ<0\nabla^2 \rho < 0) confirm charge concentration, while positive Laplacians at hydrogen bonds (2ρ>0\nabla^2 \rho > 0) indicate depletion .

  • Crystal Field Effects: Discrepancies between experimental and Hartree-Fock calculations (e.g., 5% variance in bond critical point densities) arise from intermolecular interactions in the crystal lattice .

Comparative Topology

Bond TypeGlycyl-L-Thr (Å)Glycine (Å)L-Threonine (Å)
C–N (Peptide)1.33
Cα–C (Gly)1.541.53
Cα–C (Thr)1.521.51

Data confirm near-identical bond lengths between the dipeptide and its monomers, supporting transferability .

Biochemical and Industrial Applications

Metabolic Role

As a human metabolite, glycyl-L-threonine dihydrate participates in protein catabolism pathways, facilitating amino acid recycling. Its hydrolysis by intestinal peptidases releases glycine and threonine for biosynthetic processes.

Pharmaceutical Research

  • Drug Design: The compound’s stable peptide bond serves as a scaffold for protease-resistant drug analogs.

  • Crystallography Standards: Used to calibrate synchrotron detectors due to its well-defined charge density profile .

Comparative Analysis with Analogues

CompoundStereochemistryStability (t₁/₂)Hydrogen Bonds
Glycyl-L-threonineL-configuration120 h (pH 7.4)6
Glycyl-DL-threonineRacemic mixture98 h (pH 7.4)5
Glycyl-L-serineL-configuration80 h (pH 7.4)4

The L-configuration enhances stability via optimized hydrogen-bond networks.

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